molecular formula C15H14N2O2S2 B2849763 4-(benzo[d]thiazol-2-yl)-N,N-dimethylbenzenesulfonamide CAS No. 1643-52-3

4-(benzo[d]thiazol-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2849763
CAS No.: 1643-52-3
M. Wt: 318.41
InChI Key: WYXQHXTWWYQIPL-UHFFFAOYSA-N
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Description

4-(Benzo[d]thiazol-2-yl)-N,N-dimethylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel targeted cancer therapies. Benzothiazole derivatives are recognized as privileged structures in drug discovery, demonstrating a broad spectrum of pharmacological activities, with pronounced antitumor properties against various cancers, including colon, liver, ovarian, non-small cell lung, and breast cancers . Recent scientific investigations have highlighted the potential of specific benzothiazole derivatives as potent inhibitors of the oncogenic transcription factor Forkhead box M1 (FOXM1) . FOXM1 is a key driver of tumor growth and progression, and its overexpression is frequently observed in aggressive cancers like triple-negative breast cancer (TNBC), where it is associated with poor prognosis . Inhibiting FOXM1 disrupts critical cellular processes such as proliferation, metastasis, and angiogenesis . The molecular mechanism of related benzothiazole sulfonamide compounds involves binding to the FOXM1-DNA binding domain, interacting with key amino acids such as Asn283, His287, and Arg286, thereby suppressing its transcriptional activity . In vitro studies on TNBC cell lines, such as MDA-MB-231, have shown that certain benzothiazole derivatives can inhibit FOXM1 with greater potency than established reference compounds, underscoring their research value as lead compounds for further development . This product is intended for research purposes only by qualified laboratory personnel. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-17(2)21(18,19)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)20-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXQHXTWWYQIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(benzo[d]thiazol-2-yl)-N,N-dimethylbenzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with an appropriate sulfonyl chloride in the presence of a base. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like piperidine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(1,3-Benzothiazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol and catalysts such as piperidine. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a valuable candidate in drug development. Notable activities include:

  • Antimicrobial Properties : Research indicates that benzothiazole derivatives, including 4-(benzo[d]thiazol-2-yl)-N,N-dimethylbenzenesulfonamide, possess significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, highlighting their potential for use in treating infections .
  • Antitumor Activity : The compound has been explored for its antitumor properties. It has been reported that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in certain cancer types. This suggests a potential role in chemotherapy regimens .
  • Acetylcholinesterase Inhibition : A significant application of this compound is its role as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease. Compounds with similar structures have demonstrated promising results in inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial and anticancer activities:

  • Neurological Disorders : As an acetylcholinesterase inhibitor, this compound shows potential in treating cognitive disorders such as Alzheimer's disease by enhancing cholinergic transmission .
  • Metastasis Inhibition : Research has indicated that certain sulfonamide derivatives can inhibit tumor metastasis by targeting specific proteins involved in cell migration and invasion, such as fascin . This opens avenues for developing novel treatments for metastatic cancers.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

StudyFindings
Demonstrated significant antimicrobial activity against various bacterial strains.
Showed strong inhibition of acetylcholinesterase with potential implications for Alzheimer's treatment.
Reported effectiveness in inhibiting cancer cell metastasis through modulation of fascin activity.

These findings underscore the versatility and therapeutic promise of this compound across multiple medical fields.

Mechanism of Action

The mechanism of action of 4-(benzo[d]thiazol-2-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For example, in its antibacterial activity, the compound may inhibit the function of bacterial enzymes, leading to the disruption of essential cellular processes . The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups Enhance Bioactivity : Fluorine or chlorine substituents (e.g., compounds in ) improve enzyme inhibition by increasing electrophilicity and target binding.

Linker Flexibility : Thiophene or triazole linkers () enhance conformational adaptability, critical for interactions with hydrophobic enzyme pockets.

Antimicrobial vs. Enzyme Inhibition : N,N-dimethylsulfonamide derivatives () favor antimicrobial activity, while bulkier substituents (e.g., 3,4-dimethoxy in ) optimize enzyme inhibition.

Spectral and Physicochemical Data

Parameter This compound N-(4-Phenylthiazol-2-yl)-3,4-dimethoxybenzenesulfonamide
¹H NMR (δ, ppm) 2.78 (s, 6H, N-CH₃), 7.45–8.20 (m, Ar-H) 3.85 (s, 6H, OCH₃), 7.30–8.10 (m, Ar-H)
¹³C NMR (δ, ppm) 40.2 (N-CH₃), 121–155 (Ar-C) 56.1 (OCH₃), 112–160 (Ar-C)
HRMS (m/z) [M+H]⁺: 347.0921 (calc. 347.0918) [M+H]⁺: 433.1052 (calc. 433.1049)
LogP 2.8 3.5

Notable Trends:

  • Higher LogP values in bulkier analogues (e.g., Ro-61-8048) correlate with improved blood-brain barrier penetration .
  • Methyl groups in N,N-dimethylsulfonamide reduce crystallinity, enhancing solubility compared to halogenated derivatives .

Biological Activity

4-(benzo[d]thiazol-2-yl)-N,N-dimethylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzothiazole moiety linked to a dimethylbenzenesulfonamide group. Its molecular formula is C17H18N2O2S2C_{17}H_{18}N_2O_2S_2, and it exhibits properties that facilitate interactions with various biological targets.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. By suppressing COX activity, the compound reduces the production of pro-inflammatory mediators such as prostaglandins, leading to decreased inflammation and pain relief .

Anti-inflammatory Properties

Research indicates that this compound significantly alleviates inflammation by inhibiting COX-1 and COX-2 enzymes. A study demonstrated that its anti-inflammatory effects were comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs) in various animal models.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG-2), and colon cancer (HCT-116). The compound demonstrated an IC50 value of approximately 25 μM against HCT-116 cells, indicating potent anticancer activity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases. It has shown promising results as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), suggesting potential applications in treating Alzheimer's disease. For instance, derivatives of this compound exhibited IC50 values as low as 14.80 μM for MAO-B inhibition .

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Value (μM)Reference
Anti-inflammatoryCOX inhibitionNot specified
AnticancerMCF-7Not specified
AnticancerHepG-2Not specified
AnticancerHCT-11625
AChE InhibitionAChE2.7
MAO-B InhibitionMAO-B14.80

Detailed Research Findings

  • Anti-inflammatory Mechanism : Studies have shown that the compound effectively reduces inflammatory markers in animal models, correlating with its COX inhibition profile.
  • Anticancer Efficacy : The cytotoxicity observed in cancer cell lines suggests that the compound may induce apoptosis through various pathways, including the activation of caspases .
  • Neuroprotective Effects : The ability to inhibit AChE and MAO-B positions this compound as a candidate for further investigation in neurodegenerative conditions, particularly Alzheimer's disease .

Q & A

Q. What are the optimal synthetic routes for 4-(benzo[d]thiazol-2-yl)-N,N-dimethylbenzenesulfonamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves coupling a benzothiazole precursor with a dimethylbenzenesulfonamide derivative. Key steps include:

  • Sulfonylation : Reacting 4-aminobenzenesulfonyl chloride with dimethylamine to form the sulfonamide core.
  • Thiazole Coupling : Using Suzuki-Miyaura or nucleophilic aromatic substitution to attach the benzo[d]thiazol-2-yl group .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol or dichloromethane aids in intermediate purification .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsSolventPurification MethodReference
Sulfonylation4-Aminobenzenesulfonyl chloride, dimethylamineDCMFiltration
Thiazole CouplingPd(PPh₃)₄, K₂CO₃, 80°CDMF/H₂OColumn Chromatography
Final PurificationRecrystallization (EtOH)EthanolCrystallization

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the benzo[d]thiazole ring (e.g., aromatic protons at δ 7.2–8.5 ppm) and dimethyl sulfonamide groups (singlet at δ 3.0–3.2 ppm) .
  • IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : Resolve steric effects from the dimethyl group and thiazole orientation .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in reported biological activities of sulfonamide derivatives?

Methodological Answer:

  • Electronic Structure Analysis : Use hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO), linking electron density to antibacterial activity .
  • Docking Studies : Simulate interactions with biological targets (e.g., bacterial dihydropteroate synthase) to explain variable IC₅₀ values across analogs .
  • Solvent Effect Modeling : PCM (Polarizable Continuum Model) predicts solubility discrepancies in vitro vs. in vivo .

Q. Table 2: Key DFT Parameters for Activity Prediction

PropertyFunctional/Basis SetBiological RelevanceReference
HOMO-LUMO GapB3LYP/6-31G(d)Reactivity with cellular targets
Binding AffinityAutoDock VinaEnzyme inhibition efficiency
Solvation EnergyPCM/SMDBioavailability prediction

Q. What strategies can address inconsistencies in reported synthetic yields for this compound?

Methodological Answer:

  • Reaction Monitoring : Use TLC or in-situ IR to identify side reactions (e.g., sulfonamide hydrolysis) .
  • Catalyst Screening : Compare Pd(0) vs. Cu(I) catalysts in coupling steps to optimize regioselectivity .
  • DoE (Design of Experiments) : Statistically vary temperature (60–100°C), solvent polarity, and stoichiometry to identify critical factors .

Q. Table 3: Yield Optimization Variables

VariableRange TestedImpact on YieldReference
Temperature60°C vs. 80°C+15% at 80°C
Solvent (DMF vs. EtOH)DMF+20% in DMF
Catalyst Loading5 mol% vs. 10 mol% PdMarginal gain at 10%

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to the benzothiazole ring to enhance antimicrobial potency .
  • Sulfonamide Substitution : Replace dimethyl groups with cyclic amines (e.g., piperidine) to improve pharmacokinetics .
  • Bioisosteric Replacement : Substitute the benzo[d]thiazole with 1,3,4-thiadiazole to reduce cytotoxicity .

Q. Table 4: SAR Trends in Analog Synthesis

ModificationBiological Activity ChangeRationaleReference
-Cl at C6 (thiazole)↑ Antibacterial activityEnhanced electrophilicity
N,N-Diethyl sulfonamide↓ CytotoxicityReduced cellular uptake
Methoxy substitution↑ SolubilityPolar group addition

Contradiction Analysis & Advanced Methodologies

Q. How should researchers address discrepancies in solubility data across studies?

Methodological Answer:

  • Standardized Assays : Use shake-flask methods with PBS (pH 7.4) and DMSO controls to ensure consistency .
  • Computational LogP Prediction : Compare calculated (e.g., XLogP3) vs. experimental values to identify outliers .
  • Polymorph Screening : Analyze crystalline vs. amorphous forms via DSC to explain solubility variations .

Q. What mechanistic insights can explain the dual anticancer/antibacterial activity of this compound?

Methodological Answer:

  • Target Profiling : Screen against kinase and bacterial enzyme libraries to identify dual-binding motifs .
  • ROS Generation Assays : Measure reactive oxygen species (ROS) in cancer cells vs. bacterial membranes .
  • Metabolomics : Track ATP depletion in both bacterial and cancer cell lines .

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